

Health and Safety Profile of Butyl Phenylcarbamodithioate: A Technical Guide

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Compound of Interest

Compound Name: Butyl phenylcarbamodithioate

Cat. No.: B077474

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Disclaimer: Specific health and safety data for **Butyl phenylcarbamodithioate** is not readily available in the public domain. This guide provides a comprehensive overview based on the toxicological profile of the broader class of dithiocarbamates, to which **Butyl phenylcarbamodithioate** belongs. The information herein is intended for researchers, scientists, and drug development professionals and should be used as a preliminary resource for hazard evaluation and experimental planning.

Introduction

Butyl phenylcarbamodithioate is a dithiocarbamate compound. Dithiocarbamates are a class of organosulfur compounds with a wide range of applications, including as agricultural fungicides, rubber vulcanization accelerators, and in medicine.^{[1][2]} Due to their chemical structure, dithiocarbamates can chelate metal ions and interfere with biological systems, leading to a range of toxicological effects.^[1] This guide summarizes the potential health and safety concerns associated with dithiocarbamates as a class, providing a framework for the safe handling and evaluation of **Butyl phenylcarbamodithioate**.

Toxicological Profile of Dithiocarbamates

Exposure to dithiocarbamates can lead to various adverse health effects, with the primary concerns being neurotoxicity, developmental and reproductive toxicity, and endocrine disruption.^[1]

Neurotoxicity: Several dithiocarbamates have been shown to induce peripheral neuropathy.[3] The mechanism is thought to involve the chelation of metal ions essential for neuronal function and the generation of metabolites such as carbon disulfide, a known neurotoxicant.[2][3] Symptoms can range from ataxia and weakness to ascending paralysis.[4]

Developmental and Reproductive Toxicity: Certain dithiocarbamates, such as thiram and ziram, have been reported to cause teratogenic effects, including craniofacial and skeletal deformities in animal studies.[1] They can also affect the reproductive system; for instance, thiram has been shown to cause delays in ovulation and impact fecundity in rats.[3]

Endocrine Disruption: Dithiocarbamates can interfere with the endocrine system by affecting hormone synthesis and metabolism.[3] A key metabolite of some dithiocarbamates, ethylenethiourea (ETU), is known to have antithyroid properties.[2][4]

Carcinogenicity: The ethylenebisdithiocarbamates (EBDCs) are considered potentially carcinogenic due to their metabolism to ETU, which has been shown to produce thyroid and pituitary tumors in laboratory animals.[3]

Quantitative Toxicity Data for Dithiocarbamates

While specific quantitative toxicity data for **Butyl phenylcarbamodithioate** is unavailable, the following table presents representative acute toxicity data for other dithiocarbamate compounds to provide a comparative overview.

Compound	Test Species	Route of Administration	LD50 (mg/kg)	Reference
Thiram	Rat	Oral	285 - >2500	[4]
Ziram	Rat	Oral	~1400	[2]
Ferbam	Rat	Oral	~1130	[2]
Maneb	Rat	Oral	~1500	[2]
Mancozeb	Rat	Oral	>5000	[2]

Experimental Protocols for Acute Toxicity Testing

The assessment of acute toxicity is a critical step in the safety evaluation of a new chemical. The following are summaries of standardized experimental protocols from the Organisation for Economic Co-operation and Development (OECD) that are widely used in regulatory toxicology.

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is a stepwise procedure that uses a small number of animals to classify a substance into a toxicity class based on its LD50.[5]

Principle: The test substance is administered orally to a group of three animals of a single sex (typically females) at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).[5][6] The outcome (mortality or survival) determines the next step: either testing at a higher or lower dose level or concluding the test.[5]

Procedure:

- **Animal Selection:** Healthy, young adult rodents (usually rats) are used. Females are generally preferred as they are often slightly more sensitive.[5]
- **Housing and Fasting:** Animals are housed in appropriate conditions. Prior to dosing, animals are fasted (food, but not water, is withheld) overnight.[7]
- **Dose Administration:** The test substance is administered in a single dose by gavage. The volume administered should be minimized.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[7] Key observation times are immediately after dosing, frequently during the first 24 hours, and then daily.
- **Stepwise Progression:** The decision to proceed to the next dose level is based on the number of animals that die or become moribund within a specified timeframe.[5]

OECD Test Guideline 402: Acute Dermal Toxicity

This guideline outlines the procedure for assessing the acute toxic effects of a substance applied to the skin.[8]

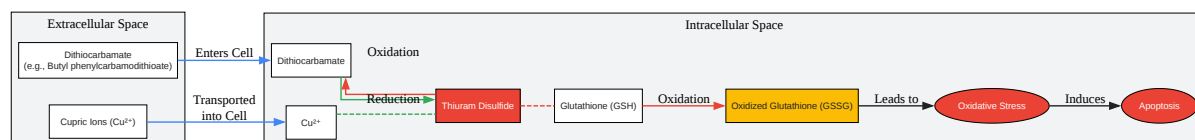
Principle: The test substance is applied to a shaved area of the skin of a small group of animals in a stepwise manner. The toxicity is assessed based on mortality and skin reactions.[8]

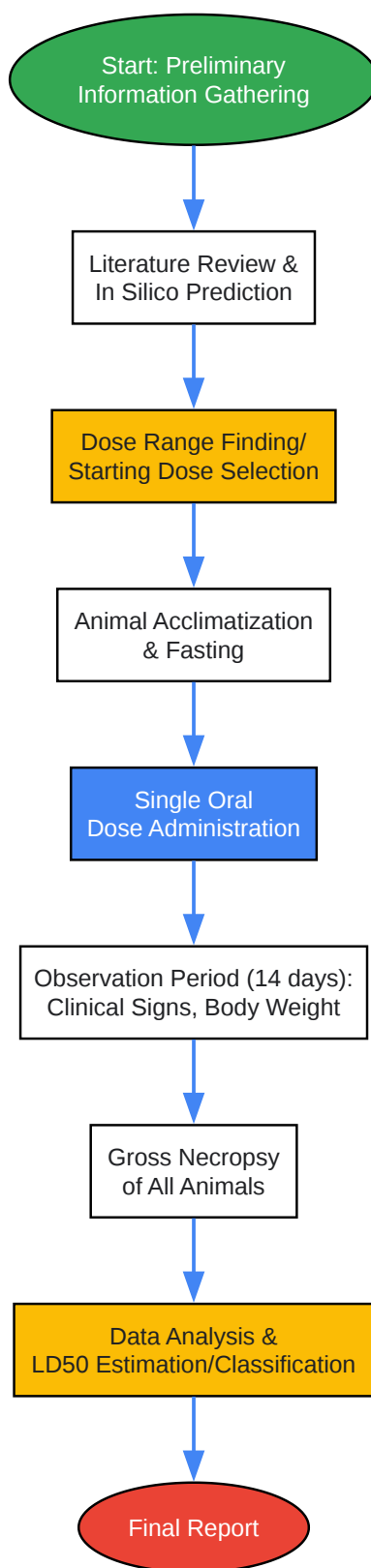
Procedure:

- Animal Selection: Healthy young adult animals with intact skin are used.[8]
- Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
- Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area and held in contact with the skin with a porous gauze dressing for 24 hours.
- Observation: Animals are observed for mortality, clinical signs, and skin irritation for at least 14 days after removal of the dressing. Body weight is recorded weekly.
- Limit Test: A limit test at a dose of 2000 mg/kg body weight can be conducted if the substance is expected to have low toxicity.[8]

Potential Mechanism of Dithiocarbamate Toxicity

The toxicity of dithiocarbamates is complex and can involve multiple pathways. A key mechanism involves the chelation of metal ions and the induction of oxidative stress.[1][9]





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